molecular formula C17H15N3O3 B585946 4-Methyl Mebendazole CAS No. 31545-31-0

4-Methyl Mebendazole

Cat. No.: B585946
CAS No.: 31545-31-0
M. Wt: 309.325
InChI Key: PRYHZIFGXMQOGE-UHFFFAOYSA-N
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Description

4-Methyl Mebendazole is a derivative of Mebendazole, a benzimidazole carbamate anthelmintic widely used to treat parasitic worm infestations. This compound is characterized by the addition of a methyl group at the fourth position of the benzimidazole ring, which may alter its pharmacological properties and efficacy.

Mechanism of Action

Target of Action

4-Methyl Mebendazole (MBZ) primarily targets tubulin , a protein that forms the cytoskeleton of cells . It also targets several protein kinases, including BCR–ABL and BRAF . Additionally, MBZ has been identified as a potent MAPK14 inhibitor .

Mode of Action

MBZ interacts with its targets by binding to the colchicine-sensitive site of tubulin , inhibiting its polymerization or assembly into microtubules . This results in the loss of cytoplasmic microtubules, leading to degenerative alterations in the tegument and intestinal cells of the worm . In the case of protein kinases, MBZ inhibits their activity in a dose-dependent manner .

Biochemical Pathways

MBZ affects various biochemical pathways related to cell proliferation, apoptosis, invasion/migration, and angiogenesis . It also impacts pro-survival pathways, matrix metalloproteinases, and multi-drug resistance protein transporters . By inhibiting these pathways, MBZ can prevent tumor progression and metastasis .

Pharmacokinetics

MBZ exhibits a bioavailability of 2–10% . It is extensively metabolized in the liver and has an elimination half-life ranging from 2.8–9.0 hours . The compound is excreted in feces and urine (5–10%) . These ADME properties impact the bioavailability of MBZ, influencing its therapeutic efficacy.

Result of Action

MBZ exhibits direct cytotoxic activity, reducing cell proliferation and inducing apoptosis . It also causes G2/M cell cycle arrest . In vivo, MBZ treatment led to the reduction or complete arrest of tumor growth, marked decrease of metastatic spread, and improvement of survival .

Action Environment

The action of MBZ can be influenced by environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs, the patient’s health status, and the specific characteristics of the tumor cells

Biochemical Analysis

Biochemical Properties

4-Methyl Mebendazole, like its parent compound Mebendazole, is believed to interfere with the polymerization of microtubules, which are crucial components of the cell’s cytoskeleton . This interaction disrupts the normal functioning of cells, particularly those of parasitic worms, leading to their death .

Cellular Effects

In vitro studies have shown that this compound can induce a dose- and time-dependent apoptotic response in human lung cancer cell lines . The compound appears to arrest cells at the G2-M phase before the onset of apoptosis .

Molecular Mechanism

The principal mode of action for this compound, similar to Mebendazole, is its inhibitory effect on tubulin polymerization, resulting in the loss of cytoplasmic microtubules . This disruption of the microtubule network can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on colon cancer, the compound significantly reduced tumor volume and weight over a period of 35 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage. For instance, in a study on mice bearing colon cancer, the compound significantly reduced tumor volume and weight when administered at 0.05 of LD50, intraperitoneal, every other day for 35 days .

Metabolic Pathways

The metabolic pathways of this compound are likely to be similar to those of Mebendazole. Mebendazole is extensively metabolized in the liver, with less than 1% of the administered dose detected in the blood . The major metabolite in urine has been identified as 2-amino-1H-benzimidazol-5-yl)phenylmethanone, formed by carbamate hydrolysis of Mebendazole .

Transport and Distribution

Given its similarity to Mebendazole, it is likely that it is also poorly absorbed into the bloodstream and is predominantly eliminated via the feces .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with components of the cytoskeleton, particularly microtubules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl Mebendazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Methyl Group: The methyl group is introduced at the fourth position of the benzimidazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Carbamoylation: The final step involves the carbamoylation of the benzimidazole derivative with methyl isocyanate to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are employed.

    Purification: The crude product is purified using recrystallization or chromatographic techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl Mebendazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles replace specific substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole compounds.

Scientific Research Applications

4-Methyl Mebendazole has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various benzimidazole derivatives with potential pharmacological activities.

    Biology: Studied for its effects on cellular processes and its potential as an antiparasitic agent.

    Medicine: Investigated for its potential use in treating parasitic infections and as a repurposed drug for cancer therapy.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Mebendazole: The parent compound, widely used as an anthelmintic.

    Albendazole: Another benzimidazole carbamate with similar antiparasitic properties.

    Thiabendazole: A benzimidazole derivative used to treat parasitic infections.

Comparison:

    4-Methyl Mebendazole vs. Mebendazole: The addition of the methyl group may enhance the compound’s efficacy and alter its pharmacokinetic properties.

    This compound vs. Albendazole: Both compounds inhibit microtubule polymerization, but structural differences may lead to variations in their spectrum of activity and pharmacological profiles.

    This compound vs. Thiabendazole: Thiabendazole has a broader spectrum of activity, but this compound may offer advantages in specific applications due to its unique structural features.

Properties

IUPAC Name

methyl N-[6-(4-methylbenzoyl)-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10-3-5-11(6-4-10)15(21)12-7-8-13-14(9-12)19-16(18-13)20-17(22)23-2/h3-9H,1-2H3,(H2,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYHZIFGXMQOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185451
Record name 4-Methyl mebendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31545-31-0
Record name 4-Methyl mebendazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031545310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl mebendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL MEBENDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA03C65A25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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